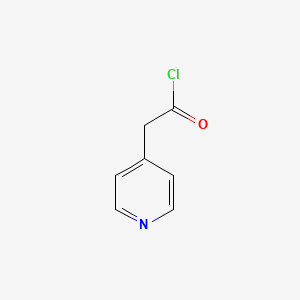

4-Pyridineacetyl chloride

Description

Significance of Pyridine-Based Acyl Chlorides in Organic Synthesis

Pyridine-based acyl chlorides are a class of organic reagents that hold considerable significance in the field of organic synthesis. Their importance stems from the dual functionality they possess: the reactive acyl chloride group and the versatile pyridine (B92270) ring. Acyl chlorides, in general, are among the most reactive derivatives of carboxylic acids, making them excellent acylating agents. wikipedia.org They readily undergo nucleophilic acyl substitution reactions with a wide range of nucleophiles, including alcohols (to form esters), amines (to form amides), and salts of carboxylic acids (to form anhydrides). numberanalytics.comwikipedia.org This high reactivity is a cornerstone of their utility in constructing complex organic molecules. numberanalytics.com

The presence of the pyridine ring introduces specific electronic properties and provides a site for further chemical modification. Pyridine itself can act as a nucleophilic catalyst in acylation reactions, facilitating the process. wikipedia.orgstackexchange.com In pyridine-based acyl chlorides, the pyridine nitrogen can influence the reactivity of the acyl chloride group and the properties of the resulting products, such as their solubility and biological activity. These compounds serve as crucial building blocks for introducing the pyridyl group into larger structures, a common motif in pharmaceuticals and agrochemicals. numberanalytics.compolimi.it For example, 4-Pyridineacetyl chloride is an intermediate in the synthesis of certain cephalosporin (B10832234) antibiotics, where it is used to modify the core structure to enhance efficacy. google.com

Historical Context of Pyridineacetyl Halides in Chemical Transformations

The development of pyridineacetyl halides is intrinsically linked to the broader history of both pyridine chemistry and the discovery of acyl halides. The story of pyridine begins in the mid-19th century when it was first isolated from animal bone oil by the Scottish chemist Thomas Anderson in 1849. smolecule.com This discovery opened the door to systematic research into the properties and reactivity of this fundamental heterocyclic compound. smolecule.com

Parallel to these developments, the field of organic synthesis was advancing rapidly. A key breakthrough came in 1852 when Charles Gerhardt successfully prepared acetyl chloride, one of the first synthetic acyl chlorides. smolecule.com This established a foundational methodology for converting carboxylic acids into their more reactive acid chloride counterparts. smolecule.com Early on, chemists recognized that pyridine could act as a catalyst in reactions involving thionyl chloride and carboxylic acids, demonstrating its dual role as both a potential substrate and a reaction promoter. smolecule.comstackexchange.com

The specific synthesis and characterization of pyridineacetyl halides, such as this compound, emerged in the 20th century as an extension of this foundational work. smolecule.com Research into pyridineacetic acid derivatives provided the necessary precursors for accessing the corresponding acyl chlorides. smolecule.com The ability to combine the established reactivity of the acyl chloride functional group with the unique properties of the pyridine ring allowed chemists to develop new synthetic pathways and access novel classes of compounds. This historical progression from the fundamental discovery of the core components to their eventual combination in a single reagent highlights a key theme in the evolution of organic chemistry: the strategic merging of different functional groups to create powerful and versatile synthetic tools.

Structure

3D Structure

Properties

Molecular Formula |

C7H6ClNO |

|---|---|

Molecular Weight |

155.58 g/mol |

IUPAC Name |

2-pyridin-4-ylacetyl chloride |

InChI |

InChI=1S/C7H6ClNO/c8-7(10)5-6-1-3-9-4-2-6/h1-4H,5H2 |

InChI Key |

MDZNXNVZTDPUJC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1CC(=O)Cl |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 4 Pyridineacetyl Chloride

Nucleophilic Acyl Substitution Mechanisms

Nucleophilic acyl substitution is a fundamental reaction class for acyl chlorides, including 4-Pyridineacetyl chloride. chemistrytalk.orgvanderbilt.edu These reactions typically proceed through a multi-step mechanism involving the formation of a tetrahedral intermediate. vanderbilt.edu The high reactivity of acyl chlorides like this compound is attributed to the electron-withdrawing nature of both the chlorine atom and the pyridine (B92270) ring, which enhances the electrophilicity of the carbonyl carbon. libretexts.org

Detailed Analysis of Tetrahedral Intermediates

The generally accepted mechanism for nucleophilic acyl substitution involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a transient tetrahedral intermediate. vanderbilt.eduyoutube.com In this intermediate, the carbon atom, which was initially sp² hybridized, becomes sp³ hybridized. youtube.com This intermediate is typically unstable and collapses by expelling the leaving group, in this case, the chloride ion, to regenerate the carbonyl double bond. youtube.comlibretexts.org The stability of the leaving group is a crucial factor; the chloride ion is an excellent leaving group, which makes the forward reaction highly favorable. libretexts.org

The structure of the tetrahedral intermediate in the reaction of this compound with a generic nucleophile (NuH) would feature the pyridineacetyl group, the incoming nucleophile, an oxyanion, and the chlorine atom all bonded to the central carbon. The subsequent collapse of this intermediate to form the final product is a rapid process.

Concerted SN2-like Pathways in Acyl Transfer Reactions

While the stepwise addition-elimination mechanism involving a distinct tetrahedral intermediate is widely taught, some computational studies on simpler acyl chlorides, such as acetyl chloride, suggest the possibility of a concerted SN2-like pathway. nih.gov In this mechanism, the nucleophile attacks the carbonyl carbon, and the leaving group departs simultaneously, avoiding the formation of a discrete tetrahedral intermediate. nih.gov Density functional theory (DFT) calculations have shown that for the chloride ion exchange with acetyl chloride, a tetrahedral intermediate is not a discernible species. nih.gov However, the formation of a tetrahedral intermediate is observed in the reaction of acetyl chloride with methanol, although it is only slightly exothermic. nih.gov The applicability of a concerted mechanism to the reactions of this compound would depend on the specific nucleophile and reaction conditions. For instance, the alcoholysis of acyl halides is often described as proceeding via an SN2 mechanism, though tetrahedral or SN1 pathways can also occur, particularly in polar solvents. wikipedia.org

Formation and Reactivity of Pyridinium (B92312) Intermediates

The pyridine nitrogen in this compound and related compounds can play a significant role in their reactivity, leading to the formation of various pyridinium intermediates.

Zwitterionic Pyridinium Ketene (B1206846) Enolate Formation and Reactivity

Research on the reaction of pyridine with acetyl chloride has revealed the formation of a zwitterionic pyridinium ketene enolate intermediate. researchgate.netpolimi.itresearchgate.net This intermediate arises from the deprotonation of the acetyl group of the initially formed N-acetylpyridinium ion. polimi.itresearchgate.net This zwitterionic species exhibits nucleophilic character at the enolate carbon and can participate in further reactions. polimi.it While this specific intermediate is formed from the reaction of pyridine and acetyl chloride, analogous intermediates could potentially be formed from this compound under basic conditions, influencing the reaction pathways. Pyridinium 1,4-zwitterionic thiolates are another class of related synthons where the pyridine moiety can act as a leaving group or an electrophilic site. sioc-journal.cn

N-Acetylpyridinium Ion Dynamics and Its Role in Catalysis

The initial reaction between an acyl chloride and a pyridine derivative often involves the formation of an N-acylpyridinium salt. polimi.it In the context of this compound, intramolecular or intermolecular interactions involving the pyridine nitrogen could lead to the formation of N-acetylpyridinium-type species. These ions are highly reactive and are key intermediates in many pyridine-catalyzed acylation reactions, such as those employing 4-dimethylaminopyridine (B28879) (DMAP). semanticscholar.org The N-acetylpyridinium ion is a potent acylating agent, readily transferring the acetyl group to a nucleophile. polimi.it The dynamics of the formation and subsequent reactions of these ions are central to understanding the catalytic cycle in such transformations. Studies on the quaternization of poly(4-vinyl pyridine) have also provided insights into the kinetics of reactions at the pyridine nitrogen. rsc.org

Reaction Kinetics and Thermodynamic Studies of this compound Reactions

The kinetics of nucleophilic acyl substitution reactions are influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of catalysts. For acyl chlorides, these reactions are generally fast due to the high reactivity of the starting material. libretexts.org

Kinetic studies on the reactions of similar compounds, like the substitution reactions of copper complexes, have been performed by monitoring changes in absorbance over time to determine rate constants. samipubco.com For this compound, kinetic data can be obtained using techniques like stopped-flow spectrophotometry. The rate of reaction is expected to follow pseudo-first-order kinetics under conditions where the nucleophile is in large excess.

Below is a hypothetical data table illustrating the kind of kinetic and thermodynamic data that could be generated from studies on the reaction of this compound with a generic nucleophile (Nucleophile A).

| Parameter | Value | Conditions |

| Rate Constant (k) | 2.5 x 10⁻² s⁻¹ | [Nucleophile A] = 0.1 M, 25°C |

| Activation Energy (Ea) | 50 kJ/mol | - |

| Enthalpy of Activation (ΔH‡) | 47.5 kJ/mol | 25°C |

| Entropy of Activation (ΔS‡) | -80 J/mol·K | 25°C |

| Gibbs Free Energy of Activation (ΔG‡) | 71.3 kJ/mol | 25°C |

This table is illustrative and does not represent actual experimental data.

Further research, including detailed kinetic and computational studies, would provide a more complete quantitative picture of the reaction mechanisms of this compound.

Applications of 4 Pyridineacetyl Chloride in Organic Synthesis

Reagent in C-C Bond Forming Reactions

4-Pyridineacetyl chloride and its derivatives are instrumental in reactions that construct new carbon-carbon bonds, a fundamental process in synthetic chemistry.

The Friedel-Crafts acylation is a classic method for attaching an acyl group to an aromatic ring using an acyl chloride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comiitk.ac.inorganic-chemistry.org The reaction proceeds through an electrophilic aromatic substitution, where the key electrophile is a resonance-stabilized acylium ion generated from the acyl chloride and the Lewis acid. sigmaaldrich.com

However, the application of this reaction using this compound presents significant challenges. The pyridine (B92270) ring is inherently electron-deficient, which deactivates it towards electrophilic substitution. Furthermore, the basic nitrogen atom in the pyridine ring can form a stable complex with the Lewis acid catalyst. sigmaaldrich.comnumberanalytics.com This complexation deactivates the aromatic substrate and can render the catalyst ineffective, often requiring stoichiometric or greater amounts of the Lewis acid. rsc.orgorganic-chemistry.org Due to these limitations, standard Friedel-Crafts conditions are generally not effective for acylating aromatic rings with this compound, and alternative synthetic strategies are typically employed.

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Key Challenge with Pyridine Substrate |

| Arene (e.g., Benzene) | Acyl Chloride (e.g., this compound) | Lewis Acid (e.g., AlCl₃) | Aryl Ketone | Catalyst complexation with pyridine nitrogen deactivates the system. sigmaaldrich.comnumberanalytics.com |

While direct Friedel-Crafts reactions are problematic, derivatives of this compound, particularly its parent compound 4-pyridineacetic acid, are valuable in modern cross-coupling reactions. Decarboxylative cross-coupling has emerged as a powerful method that uses carboxylic acids as readily available, stable surrogates for organometallic reagents. wikipedia.orgruhr-uni-bochum.de In these reactions, a carboxylic acid is coupled with an organic halide in the presence of a metal catalyst, leading to the formation of a new C-C bond with the extrusion of carbon dioxide (CO₂). wikipedia.org

This approach circumvents the need to prepare often sensitive organometallic reagents. Palladium- and copper-based catalytic systems are commonly used to facilitate the coupling of heteroaromatic carboxylic acids with various aryl halides. wikipedia.orgruhr-uni-bochum.de This strategy allows for the synthesis of diverse biaryl and heteroaryl structures that would be difficult to access otherwise. nsf.gov For instance, 4-pyridineacetic acid can be coupled with aryl halides under palladium catalysis to form 4-benzylpyridine (B57826) derivatives.

| Carboxylic Acid Derivative | Coupling Partner | Catalyst System | Product Type | Reference |

| Aromatic Carboxylic Acid | Aryl Halide | Pd/Cu bimetallic system | Biaryl | ruhr-uni-bochum.de |

| Polyfluoroaromatic Carboxylic Acid | Benzyl (B1604629) Ammonium (B1175870) Salt | Palladium catalyst | Polyfluoroaryl-benzyl | rsc.org |

| 4-Pyridineacetic acid | Aryl Halide | Palladium catalyst | 4-(Arylmethyl)pyridine | wikipedia.org |

Building Block for Heterocyclic Compound Synthesis

The reactivity of the acyl chloride group makes this compound a versatile building block for synthesizing a variety of more complex heterocyclic structures.

4-Hydroxy-2-pyridones are important structural motifs in many natural products with notable biological activities. sioc-journal.cn While numerous methods exist for their synthesis, chemrxiv.orggoogle.com the use of acyl chlorides as precursors is a known strategy.

More specifically, the components of this compound are directly implicated in an unexpected reaction that yields dihydropyridine (B1217469) derivatives. Research has shown that the reaction of pyridine with acetyl chloride can lead to the formation of N-acetyl-1,2- and N-acetyl-1,4-dihydropyridyl acetic acid. polimi.it This transformation proceeds through a proposed zwitterionic pyridinium (B92312) ketene (B1206846) enolate intermediate, which is formed by the deprotonation of the N-acetyl pyridinium ion initially generated. polimi.it The regioselectivity and yield of this reaction are influenced by various activating agents and reaction conditions. polimi.it Dihydropyridines are a significant class of compounds, famously used as calcium channel blockers and valued as intermediates for synthesizing alkaloids and other bioactive molecules. nih.govorganic-chemistry.orgsharif.edu

| Reactants | Key Intermediate | Product Type | Significance | Reference |

| Pyridine, Acetyl Chloride | Zwitterionic pyridinium ketene enolate | N-acetyl-dihydropyridyl acetic acid | Forms dihydropyridine derivatives with high regioselectivity. | polimi.it |

This compound is a valuable reagent for constructing fused heterocyclic systems, where a pyrimidine (B1678525) or other heterocyclic ring is fused to the pyridine core. Pyrido[2,3-d]pyrimidines, for example, are a class of compounds with a wide range of biological activities. benthamdirect.comjocpr.com

Synthetic routes to these fused systems often involve the cyclization of a suitably substituted pyridine precursor. jocpr.com A common strategy involves the acylation of an amino-substituted pyridine, followed by an intramolecular cyclization to form the fused ring. For instance, an o-aminonicotinonitrile derivative can be acylated with an acid chloride (such as benzoyl chloride) and subsequently cyclized to yield the pyrido[2,3-d]pyrimidine (B1209978) scaffold. rsc.org By analogy, this compound can serve as the acylating agent to introduce the necessary side chain onto a substituted aminopyrimidine, initiating a condensation cascade to build the fused pyridine ring. Similarly, imidazopyridine scaffolds, which are present in numerous pharmaceuticals, can be synthesized through methods involving the acylation of aminopyridines followed by cyclization. rsc.orgbeilstein-journals.orgmdpi.com

| Starting Heterocycle | Reagent Type | Fused System | General Method | Reference |

| 2-Aminopyridine derivative | Acid Chloride | Pyrido[2,3-d]pyrimidine | Acylation followed by intramolecular heterocyclization. | rsc.org |

| 6-Aminouracil | α,β-Unsaturated Ketone | Pyrido[2,3-d]pyrimidine | Condensation and cyclization. | benthamdirect.com |

| 2-Aminopyridine | Propargyl alcohol | Imidazo[1,2-a]pyridine | Oxidative (3+2) cycloaddition. | nih.gov |

| Aminopyridine, Isocyanide, Aldehyde | Acryloyl chloride | Imidazopyridine-fused Isoquinolinone | Multicomponent reaction followed by N-acylation and cyclization. | beilstein-journals.org |

The pyridine nitrogen atom in the this compound framework is a tertiary amine and is susceptible to quaternization. This reaction, typically a Menschutkin reaction, involves the nucleophilic attack of the tertiary amine on an alkyl halide, resulting in the formation of a quaternary ammonium salt (QAS). wikipedia.orgmdpi.com These salts have a permanent positive charge, which imparts unique physical properties and a wide range of applications, including as phase-transfer catalysts and bioactive agents. mdpi.commdpi.com

Quaternization significantly increases the reactivity of substituents at the 2- and 4-positions of the pyridine ring toward nucleophilic substitution. google.comgoogle.com This enhanced reactivity can be exploited to introduce a variety of functional groups onto the pyridine ring after the initial quaternization step. The reaction is typically performed by treating the pyridine derivative with an alkyl or benzyl halide in a polar aprotic solvent like acetonitrile (B52724). nih.govmdpi.com

| Pyridine Derivative | Quaternizing Agent | Solvent | Product | Reference |

| 4-Pyrrolidino Pyridine | Substituted 2-bromoacetophenone | Acetonitrile | Aromatic-substituted 4-pyrrolidino pyridinium bromide | mdpi.com |

| 4-Cyanopyridine | 4-Chlorobenzyl chloride | Tetrahydrofuran / Water | 1-(4-chlorobenzyl)-4-cyanopyridinium chloride | sigmaaldrich.com |

| Pyridine | 1-Iodoadamantane | (Not specified) | 1-Adamantylpyridinium iodide | osti.gov |

Precursor for Carboxylic Acid Derivatives

This compound is a highly reactive acyl chloride derivative of 4-pyridineacetic acid. Its reactivity stems from the electrophilic nature of the acyl chloride group, making it a valuable reagent in organic synthesis for the introduction of the pyridineacetyl moiety. smolecule.com As the most reactive among carboxylic acid derivatives, acyl halides like this compound are excellent starting materials for the synthesis of other less reactive derivatives such as esters, amides, and anhydrides. pressbooks.pub These transformations typically occur through a nucleophilic acyl substitution mechanism. youtube.comchemguide.co.uk

The reaction of acyl chlorides with alcohols or phenols is a common and effective method for the synthesis of esters. pressbooks.publibretexts.org this compound readily reacts with a variety of alcohols and phenols to produce the corresponding pyridine-containing esters. These reactions are often vigorous and can occur at room temperature. libretexts.org The process involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acyl chloride. youtube.com This is followed by the elimination of a chloride ion, which then abstracts the proton from the alcohol moiety, forming hydrogen chloride as a byproduct. youtube.comlibretexts.org To neutralize the HCl generated and drive the reaction to completion, a weak base such as pyridine is often employed. pressbooks.pubscribd.com

The general reaction is as follows: 4-Py(CH₂)COCl + R-OH → 4-Py(CH₂)COOR + HCl

Detailed research findings have demonstrated the versatility of this reaction. For instance, the reaction proceeds efficiently with both primary and secondary alcohols. The use of an alkoxide (the salt of an alcohol, RO⁻) as the nucleophile can also be employed, which follows the general mechanism for negatively charged nucleophiles. pressbooks.pubyoutube.com

| Alcohol/Phenol (B47542) (Reactant) | Ester (Product) | Typical Reaction Conditions |

|---|---|---|

| Ethanol | Ethyl 2-(pyridin-4-yl)acetate | Room temperature, often in the presence of a base like pyridine to neutralize HCl. pressbooks.publibretexts.org |

| Phenol | Phenyl 2-(pyridin-4-yl)acetate | Reaction with phenol, may require warming. The phenol can be converted to the more reactive sodium phenoxide first. libretexts.org |

| Isopropanol (B130326) | Isopropyl 2-(pyridin-4-yl)acetate | Reaction with sodium isopropoxide in isopropanol as the solvent. youtube.com |

The synthesis of amides from acyl chlorides is a highly efficient and widely used transformation in organic chemistry. fishersci.itlibretexts.org this compound reacts readily with primary and secondary amines to yield N-substituted pyridine-containing amides. smolecule.com This reaction, often referred to as the Schotten-Baumann reaction, is typically carried out in an aprotic solvent at room temperature. fishersci.itcommonorganicchemistry.com

The reaction mechanism involves a nucleophilic attack by the amine's nitrogen on the carbonyl carbon of the acyl chloride. chemguide.co.uk An intermediate is formed, which then eliminates a chloride ion to form the amide. chemguide.co.uk Because the reaction produces hydrogen chloride, at least two equivalents of the amine are generally required: one to act as the nucleophile and the second to act as a base, neutralizing the HCl to form an ammonium salt. libretexts.org Alternatively, an external non-nucleophilic base like triethylamine (B128534) (TEA) or pyridine can be added. fishersci.itcommonorganicchemistry.com

The general reaction is as follows: 4-Py(CH₂)COCl + 2 RNH₂ → 4-Py(CH₂)CONHR + RNH₃Cl

This method is very general and allows for the synthesis of a wide array of pyridine-containing amides by varying the amine reactant. commonorganicchemistry.comscielo.br

| Amine (Reactant) | Amide (Product) | Typical Reaction Conditions |

|---|---|---|

| Ammonia (B1221849) (NH₃) | 2-(pyridin-4-yl)acetamide | Concentrated aqueous ammonia solution, vigorous reaction. libretexts.org |

| Ethylamine (CH₃CH₂NH₂) | N-ethyl-2-(pyridin-4-yl)acetamide | Concentrated solution of ethylamine, often violent reaction. chemguide.co.uk |

| Aniline (B41778) (C₆H₅NH₂) | N-phenyl-2-(pyridin-4-yl)acetamide | Aprotic solvent (e.g., DCM, THF), room temperature, presence of a base like TEA or pyridine. fishersci.itcommonorganicchemistry.com |

Acid anhydrides are important reagents in organic synthesis and can be prepared from acyl chlorides. pressbooks.pubniscpr.res.in this compound can serve as a precursor for both symmetrical and unsymmetrical (or mixed) acid anhydrides. niscpr.res.inlibretexts.org The synthesis involves the reaction of the acyl chloride with a carboxylate salt or a carboxylic acid. niscpr.res.inlibretexts.org

To form a symmetrical anhydride, 4-pyridineacetic anhydride, this compound would be reacted with a salt of 4-pyridineacetic acid, such as sodium 4-pyridineacetate. libretexts.org

To synthesize an unsymmetrical anhydride, this compound is reacted with a different carboxylate salt. niscpr.res.inresearchgate.net For example, reacting this compound with sodium acetate (B1210297) would yield acetic 4-pyridineacetyl anhydride. libretexts.org The reaction is a nucleophilic acyl substitution where the carboxylate anion attacks the acyl chloride. libretexts.org These reactions are often carried out under aprotic conditions to prevent hydrolysis of the highly reactive acyl chloride. niscpr.res.in The use of phase-transfer catalysis has also been reported as a facile method for synthesizing anhydrides from acyl chlorides in high yields under mild conditions. researchgate.net

| Carboxylate/Carboxylic Acid (Reactant) | Anhydride (Product) | Reaction Type |

|---|---|---|

| Sodium 4-pyridineacetate | 4-Pyridineacetic anhydride | Symmetrical |

| Sodium acetate | Acetic 4-pyridineacetyl anhydride | Unsymmetrical libretexts.org |

| Zinc carboxylates | Symmetrical or Unsymmetrical Anhydrides | Unsymmetrical/Symmetrical niscpr.res.in |

Computational and Theoretical Studies on 4 Pyridineacetyl Chloride

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical calculations are fundamental to elucidating the step-by-step pathways of chemical reactions. rsdjournal.org These calculations can determine the energetics and structures of reactants, products, transition states, and intermediates, providing a complete picture of the reaction landscape. qunasys.com For 4-Pyridineacetyl chloride, which readily undergoes reactions such as nucleophilic acyl substitution, quantum chemistry can clarify the precise mechanisms involved. smolecule.com For instance, in reactions involving pyridine (B92270) and acetyl chloride derivatives, a key step can be the formation of a zwitterionic ketene (B1206846) enolate intermediate, a feature that can be studied in detail using these computational approaches. researchgate.net

Density Functional Theory (DFT) is a versatile and widely used computational method in chemistry to investigate the electronic structure of many-body systems. wikipedia.org It is particularly effective for studying the transition states and intermediates that govern the rates and pathways of chemical reactions. researchgate.netpku.edu.cn By applying DFT, researchers can model the nucleophilic attack on the carbonyl carbon of this compound, calculating the activation energy required to reach the transition state and the stability of the resulting tetrahedral intermediate.

DFT calculations allow for the precise determination of geometric and energetic properties of these transient species. Such calculations are crucial for understanding why certain reactions are favored over others. For example, comparing the activation barriers for reactions with different nucleophiles (e.g., amines vs. alcohols) can provide a quantitative prediction of reaction selectivity. While specific DFT studies on this compound are not prevalent in the literature, the methodology is well-established. The table below illustrates the type of data that would be generated from such a study.

Table 1: Illustrative DFT-Calculated Parameters for the Reaction of this compound with a Nucleophile (Nu)

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Reactant Complex Energy | Energy of the stabilized complex between this compound and the nucleophile before reaction. | -5.2 kcal/mol |

The reactivity of a molecule is intrinsically linked to its electronic structure. nih.govrsc.org Quantum chemical calculations can map out the electron distribution within this compound, revealing sites that are electron-rich (nucleophilic) or electron-poor (electrophilic). Key electronic properties that can be calculated include the distribution of atomic charges, the energies and shapes of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

Table 2: Calculated Electronic Properties and Their Significance for Reactivity

| Electronic Property | Description | Implication for this compound Reactivity |

|---|---|---|

| Partial Atomic Charge (Carbonyl C) | The localized charge on the carbonyl carbon atom. | A large positive charge indicates high electrophilicity and susceptibility to nucleophilic attack. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy orbital that can accept electrons. | A low LUMO energy and large orbital coefficient on the carbonyl carbon indicate a favorable site for nucleophilic attack. |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface. | Regions of positive potential (blue) highlight electrophilic sites, while regions of negative potential (red) indicate nucleophilic sites (e.g., the pyridine nitrogen). |

| Dipole Moment | A measure of the overall polarity of the molecule. | A significant dipole moment influences solubility and intermolecular interactions, affecting reaction kinetics in different solvents. |

Molecular Dynamics Simulations of Reaction Pathways

While quantum chemical calculations are excellent for mapping static potential energy surfaces, molecular dynamics (MD) simulations provide insight into the dynamic evolution of a system over time. researchgate.net MD simulations model the motion of every atom in the system, including solvent molecules, allowing for the study of reaction pathways in a more realistic, dynamic environment. jcu.czplos.org

For this compound, MD simulations could be used to:

Model Solvation Effects: Observe how solvent molecules arrange around the reactant and influence the approach of a nucleophile.

Simulate Reaction Encounters: Track the trajectory of a nucleophile as it approaches the electrophilic center of this compound.

Explore Conformational Dynamics: Analyze the rotational and vibrational motions of the molecule that may precede the chemical reaction.

By combining MD with quantum mechanics (in QM/MM methods), one can simulate the reaction itself with high accuracy for the reacting species while treating the surrounding solvent with a less computationally expensive model. acellera.com This approach can reveal dynamic effects on the reaction barrier and mechanism that are not captured by static calculations in the gas phase.

Prediction of Reactivity and Selectivity in Novel Transformations

A major goal of computational chemistry is to predict the outcome of unknown reactions, thereby guiding experimental efforts. numberanalytics.com By applying the principles learned from theoretical studies, it is possible to forecast the reactivity and selectivity of this compound in novel transformations.

Predictive models can be developed based on several approaches:

Transition State Theory: By calculating and comparing the activation energies for multiple competing reaction pathways, one can predict which product is likely to form fastest (kinetic control) and which is the most stable (thermodynamic control). chemrxiv.org

Reactivity Descriptors: Electronic structure calculations provide descriptors (e.g., orbital energies, atomic charges) that can be correlated with reactivity. For example, in reactions with a substrate containing multiple potential reaction sites, these descriptors can help predict which site will be most reactive towards this compound.

Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSRR): When experimental data is available for a series of related reactions, computational descriptors can be used to build a statistical model that predicts reactivity for new compounds. semanticscholar.org This approach, often enhanced with machine learning, can be a powerful tool for predicting site selectivity in the acylation of complex molecules. chemrxiv.org For instance, such models could predict the regioselectivity of acylation on a multi-functional substrate, saving significant experimental time and resources. baranlab.org

Through these computational strategies, the behavior of this compound can be modeled and predicted, accelerating the discovery of new synthetic methodologies and applications.

Advanced Analytical Techniques for the Characterization of 4 Pyridineacetyl Chloride and Its Reaction Products

Spectroscopic Characterization (Excluding Basic Compound Identification)

Spectroscopic techniques are indispensable for probing the intricate details of molecular structures and reaction pathways. When applied to 4-Pyridineacetyl chloride, advanced spectroscopic methods move beyond basic identification to elucidate complex mechanisms and confirm product structures with high fidelity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating reaction mechanisms by identifying transient intermediates and determining the stereochemistry of products. For reactions involving this compound, advanced 2D NMR techniques are particularly insightful.

Detailed research findings indicate that reactions between pyridine (B92270) and acetyl chloride can form unexpected intermediates, such as zwitterionic ketene (B1206846) enolates. polimi.itresearchgate.net The structures of these transient species and their subsequent reaction pathways can be mapped out using a combination of NMR experiments.

Correlation Spectroscopy (COSY): This technique helps establish proton-proton coupling networks within a molecule, confirming the connectivity of the carbon skeleton in reaction products.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, providing unambiguous assignment of ¹H and ¹³C signals.

Heteronuclear Multiple Bond Correlation (HMBC): By detecting long-range (2-3 bond) correlations between protons and carbons, HMBC is crucial for identifying quaternary carbons and piecing together the molecular framework of complex products. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to determine the spatial proximity of protons, which is vital for elucidating the stereochemistry of reaction products, such as distinguishing between cis and trans isomers. nih.gov

For instance, in a reaction where this compound acylates a chiral alcohol, NOESY experiments can confirm the relative stereochemistry of the resulting ester by observing through-space interactions between protons on the pyridine ring and protons on the chiral auxiliary. The formation of reaction intermediates, such as N-acylpyridinium salts, can also be monitored, with NMR studies confirming their presence and equilibrium states. researchgate.net

Table 1: Application of Advanced NMR Techniques in Mechanistic Studies

| NMR Technique | Information Provided | Application Example for this compound Reactions |

| COSY | Identifies neighboring protons (¹H-¹H correlations). | Confirming the structure of an alkyl chain attached to the pyridine ring after a substitution reaction. |

| HSQC | Correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). | Assigning specific ¹H and ¹³C signals for a newly formed ester or amide product. |

| HMBC | Shows long-range correlations between protons and carbons (¹H-¹³C multiple-bond correlations). | Establishing the connection between the pyridine ring and the carbonyl group with a new substituent. nih.gov |

| NOESY | Reveals protons that are close in space (through-space ¹H-¹H correlations). | Determining the stereoselective outcome of a reaction by analyzing the spatial arrangement of atoms in the product. nih.gov |

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of compounds and deduce their structure by analyzing fragmentation patterns. For the reaction products of this compound, high-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the confident determination of elemental compositions.

When coupled with techniques like electron ionization (EI) or electrospray ionization (ESI), MS can be used to identify expected products, unknown impurities, and reaction byproducts. The fragmentation of pyridine derivatives in a mass spectrometer often follows characteristic pathways. For example, the pyridine ring can undergo specific fissions, such as the loss of HCN or cleavage of bonds adjacent to the nitrogen atom, providing structural clues. nih.gov

Tandem mass spectrometry (MS/MS) further enhances product identification. In an MS/MS experiment, a specific ion (the parent ion) is selected, fragmented, and the resulting daughter ions are analyzed. This provides a detailed fragmentation "fingerprint" that is unique to the compound's structure, allowing for unambiguous identification even in complex mixtures. This is particularly useful for distinguishing between isomers, which may have identical molecular weights but different fragmentation patterns. MS/MS is also invaluable for detecting and identifying trace-level impurities, ensuring the purity of the final product.

Table 2: Common Mass Spectrometry Fragmentation Patterns for Pyridine Derivatives

| Parent Ion Structure | Key Fragmentation Pathway | Common Neutral Loss | Resulting Fragment Ion |

| Pyridine Ring | Ring cleavage | HCN (27 Da) | C₄H₄⁺ radical cation |

| N-Alkyl Pyridinium (B92312) | Cleavage of the N-alkyl bond | Alkene | Pyridinium cation |

| 4-Substituted Pyridine | α-cleavage at the substituent | R• (radical) | Pyridyl-CH₂⁺ cation |

| Acyl Chloride Derivative | Loss of the chlorine atom or the entire COCl group | Cl• or •COCl | Acylium ion (R-C≡O⁺) or the parent molecule radical cation |

Chromatographic Methodologies for Reaction Monitoring and Purification

Chromatographic techniques are essential for separating the components of a reaction mixture, enabling real-time monitoring of reaction progress and facilitating the purification of the desired products.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for in-process analysis of reactions involving this compound. researchgate.netscispace.com It allows for the simultaneous monitoring of the consumption of reactants and the formation of products and byproducts over time.

Due to the high reactivity and instability of acyl chlorides in the presence of common HPLC solvents (like water or methanol), direct analysis is challenging. google.com A common and effective strategy is derivatization. nih.gov The this compound in a reaction sample can be quickly quenched with a suitable nucleophile, such as an alcohol (e.g., methanol) or an amine, to form a stable ester or amide derivative that is amenable to reverse-phase HPLC analysis. researchgate.net

A typical HPLC method for monitoring such a reaction would involve:

Column: A C18 reverse-phase column is commonly used for separating pyridine derivatives. ijsrst.com

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often employed to separate compounds with varying polarities. helixchrom.comhelixchrom.com

Detector: A Diode Array Detector (DAD) or UV detector is used to monitor the components as they elute from the column. The DAD has the advantage of providing UV spectra for each peak, which aids in peak identification and purity assessment.

By integrating the peak areas of the reactant and product signals at different time points, a kinetic profile of the reaction can be constructed, providing valuable information for process optimization.

Table 3: Example HPLC Parameters for In-Process Analysis of a this compound Reaction (Post-Derivatization)

| Parameter | Condition | Purpose |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good separation for a wide range of organic molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component for reverse-phase chromatography. |

| Mobile Phase B | Acetonitrile or Methanol | Organic component to elute less polar compounds. |

| Gradient | 5% B to 95% B over 20 minutes | To separate compounds with different polarities in a single run. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |

| Detector | UV/DAD at 254 nm | Detection of aromatic compounds like pyridine derivatives. |

| Temperature | 30 °C | Ensures reproducible retention times. |

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile organic compounds. mdpi.com In the context of this compound reactions, GC-MS is used to identify and quantify volatile impurities, residual starting materials, or volatile byproducts. researchgate.net

Similar to HPLC, the direct injection of the highly reactive this compound onto a GC column is problematic as it can degrade at high temperatures or react with the stationary phase. Therefore, derivatization is often necessary. Reaction with an alcohol to form the corresponding stable ester is a common approach. osti.govjapsonline.com

The GC separates the volatile components of the mixture based on their boiling points and interaction with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which serves as a highly specific and sensitive detector. The MS provides a mass spectrum for each chromatographic peak, allowing for positive identification by comparing the spectrum to a library of known compounds (e.g., NIST library) or through manual interpretation of the fragmentation pattern. This is particularly effective for identifying small, volatile byproducts that might be difficult to detect by other means. semanticscholar.orgnih.gov

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer a powerful synergy for analyzing complex chemical mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) is arguably the most powerful and widely used hyphenated technique in this context. It combines the superior separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. rsc.org For the analysis of this compound reaction mixtures, LC-MS allows for the separation of multiple components, including the main product, side products, and impurities, while simultaneously providing molecular weight and structural information for each. researchgate.net

LC-MS/MS adds another layer of specificity and is particularly useful for quantifying low-level components in a complex matrix. springernature.comresearchgate.net By using modes like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM), the instrument can be set to detect only specific molecules, drastically improving the signal-to-noise ratio and lowering detection limits.

Liquid Chromatography-Nuclear Magnetic Resonance spectroscopy (LC-NMR) is another advanced hyphenated technique. It allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column. mdpi.com This can be performed in on-flow, stopped-flow, or loop-collection modes. While less sensitive than MS, LC-NMR provides unparalleled structural information, making it an incredibly powerful tool for identifying unknown impurities or characterizing complex reaction products without the need for prior isolation.

Table 4: Comparison of Advanced Analytical Techniques

| Technique | Primary Application | Advantages | Limitations |

| 2D NMR | Mechanistic elucidation and unambiguous structure confirmation. | Provides detailed structural and stereochemical information. | Relatively low sensitivity, requires pure sample. |

| HRMS | Accurate mass measurement for elemental composition determination. | High sensitivity and specificity. | Does not distinguish between isomers without fragmentation. |

| HPLC-DAD | Reaction monitoring and quantification of major components. | Robust, quantitative, provides spectral purity information. | Requires derivatization for reactive analytes like acyl chlorides. |

| GC-MS | Analysis of volatile impurities and byproducts. | Excellent separation for volatiles, definitive identification via MS library. | Limited to thermally stable and volatile compounds; often requires derivatization. |

| LC-MS/MS | Trace-level quantification and identification in complex mixtures. | Extremely high sensitivity and selectivity. springernature.com | Matrix effects can suppress ionization. |

| LC-NMR | Structure elucidation of components within a mixture. | Provides full NMR structural data without isolation. mdpi.com | Low sensitivity, requires higher concentrations. |

Role of 4 Pyridineacetyl Chloride Scaffolds in Synthetic Medicinal Chemistry Research

Design and Synthesis of Pyridine-Based Scaffolds for Chemical Biology

The pyridine (B92270) ring is a fundamental heterocyclic structure found in a vast array of biologically active compounds, including vitamins and alkaloids. nih.gov Its derivatives are of great interest in drug discovery due to their diverse applications in functional nanomaterials, as ligands for organometallic compounds, and in asymmetric catalysis. nih.gov 4-Pyridineacetyl chloride serves as a crucial starting material for the synthesis of more complex pyridine-based scaffolds, which are then utilized as molecular probes and tools to investigate biological systems. The reactivity of the acyl chloride group allows for its facile reaction with a variety of nucleophiles, such as amines, alcohols, and hydrazines, to introduce the 4-pyridylacetyl moiety into larger molecular frameworks.

One common approach involves the reaction of this compound with various amines to generate a library of 4-pyridylacetamides. These amides can be further functionalized to create more elaborate structures. For instance, the synthesis of novel isoniazid (B1672263) analogs, a cornerstone in the treatment of tuberculosis, can be envisioned starting from this compound. nih.govekb.eg By reacting this compound with different hydrazide derivatives, a diverse set of potential antitubercular agents can be generated, allowing for the exploration of new chemical space in the fight against this infectious disease.

The synthesis of these scaffolds is often straightforward, relying on standard acylation conditions. Typically, the reaction is carried out in an inert solvent in the presence of a base to neutralize the hydrochloric acid byproduct. openaccessjournals.com This methodology allows for the efficient and modular construction of libraries of pyridine-based compounds, which are essential for high-throughput screening and the identification of new lead compounds in drug discovery.

Intermediate in the Preparation of Diverse Biologically Active Molecules

The utility of this compound extends beyond the synthesis of simple scaffolds; it is a key intermediate in the multi-step synthesis of a wide range of biologically active molecules. Its ability to introduce the 4-pyridylacetyl group is instrumental in building molecules with antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.

Antimicrobial Agents: The pyridine nucleus is a common feature in many antimicrobial agents. nih.gov The incorporation of the 4-pyridylacetyl moiety through reactions with this compound can lead to the development of novel antibacterial and antifungal compounds. For example, the reaction of this compound with substituted anilines can produce a series of N-phenyl-2-(pyridin-4-yl)acetamide derivatives. mdpi.com These compounds can then be evaluated for their ability to inhibit the growth of various bacterial and fungal strains. The flexibility in the choice of the aniline (B41778) component allows for the fine-tuning of the molecule's physicochemical properties, which can impact its antimicrobial potency and spectrum of activity.

Anti-inflammatory Agents: Chronic inflammation is implicated in a wide range of diseases, and the development of new anti-inflammatory agents is a major focus of medicinal chemistry research. Pyridine-containing compounds have shown promise as anti-inflammatory agents, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). nih.govresearchgate.netnih.gov this compound can be used to synthesize novel compounds that are then screened for their anti-inflammatory activity. For instance, it can be reacted with various amino-heterocycles to generate amides that are subsequently tested for their ability to reduce inflammation in cellular or animal models.

Enzyme Inhibitors: Enzymes are critical targets for drug discovery, and the development of potent and selective enzyme inhibitors is a major goal of many research programs. The 4-pyridylacetyl group can serve as a key binding element for various enzyme active sites. This compound provides a direct route to incorporate this important pharmacophore. For example, it can be used in the synthesis of inhibitors for enzymes such as isocitrate lyase, a key enzyme in the glyoxylate (B1226380) shunt of Mycobacterium tuberculosis, making it an attractive target for the development of new anti-tubercular drugs. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies in Synthetic Analogues (focus on synthetic aspects)

Structure-activity relationship (SAR) studies are a cornerstone of modern drug discovery, providing crucial insights into how the chemical structure of a molecule influences its biological activity. The ease of derivatization of this compound makes it an ideal starting point for the systematic synthesis of analog libraries for SAR studies. By reacting this compound with a diverse set of nucleophiles, medicinal chemists can rapidly generate a series of related compounds where specific structural features are systematically varied.

For example, in the development of a new series of antimicrobial agents, this compound can be reacted with a library of substituted anilines. The resulting N-(substituted-phenyl)-2-(pyridin-4-yl)acetamides can then be tested for their antimicrobial activity. The SAR can be elucidated by correlating the changes in activity with the nature and position of the substituents on the aniline ring.

Table 1: Hypothetical SAR Data for N-Aryl-2-(pyridin-4-yl)acetamide Derivatives

| Compound ID | Aryl Substituent | Antimicrobial Activity (MIC, µg/mL) |

| 1a | Phenyl | 64 |

| 1b | 4-Chlorophenyl | 16 |

| 1c | 4-Methoxyphenyl | 32 |

| 1d | 4-Nitrophenyl | 8 |

| 1e | 2,4-Dichlorophenyl | 4 |

This table is for illustrative purposes and does not represent actual experimental data.

From such a hypothetical study, one might conclude that electron-withdrawing groups on the phenyl ring enhance antimicrobial activity, with the 2,4-dichloro substitution providing the most potent compound. This information is invaluable for the design of the next generation of more effective analogs.

The synthetic accessibility of these analogs is a key advantage. The straightforward amide bond formation allows for the rapid and efficient creation of a large number of compounds, facilitating a comprehensive exploration of the SAR. This iterative process of synthesis, biological testing, and SAR analysis is fundamental to the optimization of lead compounds into clinical candidates.

Q & A

Q. What are the standard synthetic routes for 4-Pyridineacetyl chloride, and how can reaction efficiency be optimized?

- Methodological Answer : Common synthetic routes involve acylating 4-pyridinemethanol with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Optimization strategies include:

- Temperature Control : Maintaining 0–5°C to mitigate exothermic side reactions .

- Catalyst Use : Anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis .

- Purity Monitoring : Post-synthesis purification via recrystallization or column chromatography to achieve >95% purity .

Yield improvements often require iterative adjustment of molar ratios (e.g., 1:1.2 substrate-to-acyl chloride) and inert atmospheres (N₂/Ar) to suppress oxidative byproducts.

Q. What analytical techniques are recommended for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm structure via pyridine ring protons (δ 8.5–9.0 ppm) and acetyl chloride carbonyl (δ 170–175 ppm) .

- IR Spectroscopy : Detect C=O stretching (1750–1820 cm⁻¹) and C-Cl bonds (750–800 cm⁻¹) .

- Mass Spectrometry (MS) : ESI-MS or GC-MS to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 155.5) .

Cross-reference data with NIST Chemistry WebBook or PubChem entries to resolve ambiguities .

Q. How should researchers handle safety and stability concerns during experimental use of this compound?

- Methodological Answer :

- Storage : Keep in amber vials under inert gas (Ar) at –20°C to prevent moisture-induced decomposition .

- Handling : Use fume hoods, PPE (gloves, goggles), and spill trays. Neutralize accidental exposure with sodium bicarbonate .

- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH) to assess shelf-life and identify degradation products via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, reactivity) of this compound across studies?

- Methodological Answer :

- Systematic Review : Apply PRISMA guidelines to aggregate and critically evaluate literature, prioritizing studies with validated analytical methods (e.g., HPLC purity >98%) .

- Replication Studies : Reproduce experiments under standardized conditions (e.g., solvent: dry DMF, temperature: 25°C) to isolate variables causing discrepancies .

- Computational Modeling : Use DFT calculations to predict solubility parameters (logP) and compare with empirical data .

Q. What strategies are effective in mitigating decomposition or instability during synthetic applications of this compound?

- Methodological Answer :

- In Situ Generation : Prepare the compound immediately before use to avoid storage-related degradation .

- Stabilizers : Add molecular sieves (3Å) to reaction mixtures to scavenge moisture .

- Alternative Reagents : Test less hydrolytically sensitive derivatives (e.g., 4-Pyridineacetyl imidazolide) for long-term reactions .

Q. How can mechanistic studies be designed to elucidate the role of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer :

- Kinetic Analysis : Monitor reaction progress via <sup>19</sup>F NMR (if using fluorinated substrates) to determine rate constants and transition states .

- Isotopic Labeling : Use deuterated solvents (D₂O) or <sup>13</sup>C-labeled acetyl groups to track intermediates .

- Computational Studies : Perform MD simulations (e.g., Gaussian 16) to model steric/electronic effects of the pyridine ring on reactivity .

Data Contradiction Analysis Example

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.